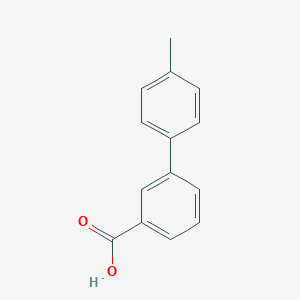

4'-Methylbiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYJGQZXCGXMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378811 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147404-69-1 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methyl-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4'-Methylbiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis. While experimental data for this specific isomer is limited, this guide supplements available information with data from closely related isomers to provide a thorough understanding of its expected chemical behavior.

Core Chemical and Physical Properties

This compound, with the CAS number 147404-69-1, possesses the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1][2] It is a solid at room temperature.[1]

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. For comparative purposes, data for its isomers, 4'-Methylbiphenyl-2-carboxylic acid and 4'-Methylbiphenyl-4-carboxylic acid, are also included.

| Property | This compound | 4'-Methylbiphenyl-2-carboxylic acid | 4'-Methylbiphenyl-4-carboxylic acid |

| CAS Number | 147404-69-1 | 7148-03-0 | 720-73-0 |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol | 212.24 g/mol | 212.24 g/mol |

| Melting Point | 181 - 184 °C[3] | 146 - 148 °C | 252 - 253 °C |

| Boiling Point | 399.4 ± 21.0 °C (Predicted)[3] | 354.5 ± 11.0 °C (Predicted) | 381.4 ± 21.0 °C (Predicted) |

| pKa | No data available | 3.90 ± 0.36 (Predicted) | 4.23 ± 0.10 (Predicted) |

| Solubility | No quantitative data available | Soluble in DMSO, Methanol | No quantitative data available |

Spectroscopic Data Summary

| Spectroscopic Technique | Expected Characteristics for this compound |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), a methyl singlet (~2.4 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), a methyl carbon (~21 ppm), and a carboxylic acid carbonyl carbon (~170 ppm). |

| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C stretches (~1400-1600 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 212, and characteristic fragments corresponding to the loss of -OH (m/z 195) and -COOH (m/z 167). |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on established methods for similar compounds.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal choice for the synthesis of this compound. A general procedure is outlined below.[4][5]

Materials:

-

3-Bromobenzoic acid

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

An appropriate solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 3-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq) and, if necessary, the phosphine ligand (0.02-0.10 eq).

-

De-gas the vessel by purging with an inert gas for 15-20 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Characterization Protocols

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field instrument.

-

Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the powdered sample directly on the ATR crystal.

Acquisition:

-

Spectrometer: An FT-IR spectrometer equipped with a DTGS or MCT detector.

-

Parameters: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Acquisition (Electrospray Ionization - ESI):

-

Spectrometer: A mass spectrometer equipped with an ESI source.

-

Parameters: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Logical Analysis Workflow

The following diagram illustrates a logical workflow for the characterization and purity assessment of a synthesized sample of this compound.

References

An In-depth Technical Guide to 4'-Methylbiphenyl-3-carboxylic acid

This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest to researchers, scientists, and professionals in the field of drug development. This document covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₄H₁₂O₂.[1] Its structure consists of a biphenyl backbone, which is two phenyl rings linked together. A methyl group is attached to the 4'-position of one phenyl ring, and a carboxylic acid group is attached to the 3-position of the other phenyl ring.[2]

// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="4.2,0!"]; O2 [label="OH", pos="3.5,1.2!"]; C14 [label="CH3", pos="-3.5,-0.5!"];

// Define the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C3 -- C13; C13 -- O1 [style=double]; C13 -- O2; C10 -- C14;

// Benzene rings double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C8 -- C9 [style=double]; C10 -- C11 [style=double]; C12 -- C7 [style=double, dir=none]; C1 -- C6 [style=double, dir=none]; C2 -- C3 [style=double, dir=none]; C4 -- C5 [style=double, dir=none]; C7 -- C8 [style=double, dir=none]; C9 -- C10 [style=double, dir=none]; C11 -- C12 [style=double, dir=none];

} "Chemical structure of this compound"

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| CAS Number | 147404-69-1 | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | [1] |

| InChIKey | APYJGQZXCGXMGB-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | [2] |

Synthesis

A common and effective method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., a bromobenzoic acid) (1.0 mmol), the corresponding arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas, such as argon or nitrogen, multiple times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: A degassed solvent, such as a mixture of toluene and water, is added to the flask. The palladium catalyst, for instance, Palladium(II) Acetate (typically 0.01-1 mol%), and a phosphine ligand like Triphenylphosphine (typically 0.02-2 mol%) are then introduced.[5]

-

Reaction: The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously.

-

Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[5][6]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, the methyl protons around 2.4 ppm, and the carboxylic acid proton typically downfield, above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the biphenyl rings, the methyl group, and the carboxylic acid. The carboxylic acid carbon is expected to appear in the range of 165-185 ppm. Aromatic carbons typically resonate between 120-150 ppm, and the methyl carbon will be significantly upfield.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8][9]

-

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present between 1680 and 1710 cm⁻¹.[8][9]

-

C-O Stretch: A C-O stretching vibration is anticipated in the 1210-1320 cm⁻¹ region.[9]

-

Aromatic C-H Stretch: Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the aromatic rings are expected in the 1450-1600 cm⁻¹ range.

Biological Activity and Applications in Drug Development

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the biphenyl scaffold is a common motif in many biologically active compounds. Biphenyl derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[10] For instance, certain biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[11] The carboxylic acid group itself is a key functional group in many drugs, though its presence can sometimes lead to challenges with metabolic stability and membrane permeability, prompting the exploration of bioisosteres.

The structural features of this compound make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. For example, related compounds like 4'-Methylbiphenyl-2-carboxylic acid are used in the synthesis of angiotensin II receptor antagonists, which are potent antihypertensive agents.[12] Further research is warranted to fully elucidate the biological profile of this compound and its potential roles in drug discovery.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ijsdr.org [ijsdr.org]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. 4'-Methylbiphenyl-2-carboxylic acid CAS#: 7148-03-0 [m.chemicalbook.com]

In-depth Technical Guide: Spectroscopic Data for 4'-methylbiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 4'-methylbiphenyl and its derivatives. It includes detailed tables of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside experimental protocols for their acquisition. Additionally, a key signaling pathway relevant to the biological activity of these compounds is visualized.

Spectroscopic Data

The following tables summarize key spectroscopic data for 4'-methylbiphenyl and a selection of its derivatives with various substituents.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4'-methylbiphenyl and its Derivatives in CDCl₃

| Compound | R | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4'-methylbiphenyl | H | 7.42−7.19 (m, 9H), 2.41 (s, 3H)[1] | 140.9, 138.1, 136.7, 129.3, 128.5, 126.8, 20.9[1] |

| 4-Fluoro-4'-methylbiphenyl | 4-F | 7.57−7.39 (m, 4H), 7.29−7.21 (m, 2H), 7.17−7.04 (m, 2H), 2.39 (s, 3H) | 162.3 (d, J = 247 Hz), 140.2, 137.2, 128.8, 128.6 (d, J = 8.0 Hz), 127.2, 127.0, 115.6 (d, J = 21 Hz), 21.2 |

| 4-Chloro-4'-methylbiphenyl | 4-Cl | 7.58−7.32 (m, 9H) | 139.7, 139.4, 133.2, 128.73, 128.71, 128.2, 127.4, 126.8, 21.2 |

| 4'-Methylbiphenyl-4-carbonitrile | 4-CN | 7.73 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.59 (d, J = 7.2 Hz, 2H), 7.48 (t, J = 7.2Hz, 2H), 7.42 (t, J = 7.2 Hz, 1H) | 145.7, 139.2, 132.6, 129.2, 128.7, 127.7, 127.3, 119.0, 110.9, 21.2 |

| 4'-Methylbiphenyl-4-carbaldehyde | 4-CHO | 10.05 (s, 1H), 8.05−7.89 (m, 2H), 7.82−7.71 (m, 2H), 7.69−7.56 (m, 2H), 7.54−7.35 (m, 3H) | 191.7, 147.0, 139.5, 135.0, 130.1, 128.9, 128.3, 127.6, 127.2, 21.2 |

| 1-(4'-Methylbiphenyl-4-yl)ethan-1-one | 4-COCH₃ | 8.03 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.63 (d, J = 7.2 Hz, 2H), 7.47 (t, J = 7.2 Hz, 2H), 7.41 (t, J = 7.2 Hz, 1H), 2.67 (s, 3H) | 197.8, 145.8, 139.9, 135.9, 129.0, 128.9, 128.3, 127.3, 127.2, 26.7 |

| 4-Methoxy-4'-methylbiphenyl | 4-OCH₃ | 7.56-7.51 (m, 4H), 7.41 (t, J = 8.0 Hz, 2H), 7.32-7.28 (m, 1H), 7.00-6.96 (m, 2H), 3.85 (s, 3H) | 159.1, 138.0, 133.8, 129.5, 128.7, 128.1, 126.7, 114.2, 55.3, 21.1 |

| 4-Nitro-4'-methylbiphenyl | 4-NO₂ | 8.15 (t, J = 8.2 Hz, 1H), 7.85 (t, J = 10.2 Hz, 1H), 7.59 – 7.76 (m, 2H), 7.52 – 7.57 (m, 2H), 7.44 – 7.48 (m, 2H) | 147.4, 146.9, 138.6, 129.0, 128.8, 127.6, 127.2, 123.9, 21.2 |

| 4-(Trifluoromethyl)-4'-methylbiphenyl | 4-CF₃ | 7.69 (bs, 4H), 7.62−7.56 (m, 2H), 7.54−7.38 (m, 3H) | 144.7, 139.7, 129.2 (d, J = 32 Hz), 129.0, 128.2, 127.4, 127.2, 125.7 (q, J = 3.8 Hz), 124.4 (d, J = 271 Hz), 21.2 |

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for 4'-methylbiphenyl

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch (from methyl group) |

| 1600-1585 | Aromatic C=C Ring Stretch |

| 1500-1400 | Aromatic C=C Ring Stretch |

| 900-675 | Aromatic C-H Out-of-Plane Bending |

The substitution pattern on the aromatic rings of 4'-methylbiphenyl derivatives will influence the exact position and intensity of these bands. For instance, the out-of-plane C-H bending bands are particularly sensitive to the substitution pattern.

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragments for 4'-methylbiphenyl (Electron Ionization)

| m/z | Ion |

| 168 | [M]⁺ (Molecular Ion)[2][3] |

| 167 | [M-H]⁺[2][3] |

| 153 | [M-CH₃]⁺[3] |

| 152 | [M-CH₄]⁺[2][3] |

Experimental Protocols

Synthesis of 4'-methylbiphenyl Derivatives

A common and versatile method for the synthesis of 4'-methylbiphenyl and its derivatives is the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., a substituted bromobenzene) (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 4'-methylbiphenyl derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

¹H NMR: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).

-

Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition: Place the prepared sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the 4'-methylbiphenyl derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A typical temperature program starts at a lower temperature (e.g., 50-100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300 °C).

-

Injector: Use a split/splitless injector at a temperature of around 250-280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

Signaling Pathway Visualization

Certain 4'-methylbiphenyl derivatives have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the point of inhibition by a biphenyl derivative.

Caption: EGFR signaling pathway and inhibition.

This diagram illustrates the activation of the EGFR pathway by its ligand (EGF), leading to a downstream signaling cascade (RAS-RAF-MEK-ERK) that promotes cell proliferation and survival. A 4'-methylbiphenyl derivative can act as an inhibitor, blocking the activation of EGFR and thereby halting this signaling cascade.

This guide provides foundational spectroscopic data and experimental methodologies for researchers working with 4'-methylbiphenyl derivatives. The provided information is intended to support the synthesis, characterization, and further investigation of these compounds in various scientific and drug development applications.

References

A Technical Guide to the Physical Characteristics of Substituted Biphenylcarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenylcarboxylic acids are a significant class of organic compounds widely recognized for their diverse applications in medicinal chemistry, materials science, and organic synthesis. Their versatile scaffold is a key feature in numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antihypertensives.[1] A thorough understanding of their physical characteristics is paramount for researchers in drug design and development, as these properties fundamentally influence a compound's pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the core physical characteristics of substituted biphenylcarboxylic acids, details the experimental methodologies for their determination, and explores the biological signaling pathways where these compounds have shown significant activity.

Core Physical Characteristics

The physical properties of substituted biphenylcarboxylic acids, such as melting point, acidity (pKa), and solubility, are intricately linked to their molecular structure. The nature and position of substituents on the biphenyl rings can dramatically alter these characteristics, thereby affecting their behavior in biological systems and their suitability for various applications.

Data Presentation

The following tables summarize key physical data for a selection of substituted biphenylcarboxylic acids. These values are compiled from various scientific literature and chemical data sources.

| Compound/Substituent | Molecular Formula | Melting Point (°C) | pKa (Predicted/Experimental) |

| 4-Biphenylcarboxylic acid | C₁₃H₁₀O₂ | 220-225[2] | 4.19 (Predicted)[2] |

| 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₆H₁₄O₂ | 132-134[1] | Not Available |

| 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₇H₁₆O₂ | 138-140[1] | Not Available |

| 1-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₆H₁₂Cl₂O₂ | 145-147[1] | Not Available |

| 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₁₇H₁₃F₃O₂ | 152-154[1] | Not Available |

| 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | C₂₃H₂₀O₃ | 179-181[1] | Not Available |

| Compound | Solvent | Solubility |

| 4-Biphenylcarboxylic acid | Water | 0.03 g/L (Insoluble)[2] |

| 4-Biphenylcarboxylic acid | Ethanol | Soluble |

| 4-Biphenylcarboxylic acid | Ether | Soluble |

| 4,4'-Biphenyldicarboxylic acid | DMF/DEF/DMAc | Soluble at room temperature[3] |

| 4,4'-Biphenyldicarboxylic acid | Ethanol | Soluble[3] |

| 4,4'-Biphenyldicarboxylic acid | Benzene | Soluble[3] |

Experimental Protocols

Accurate determination of the physical characteristics of substituted biphenylcarboxylic acids is crucial for their characterization and application. The following are standard experimental protocols for measuring melting point, pKa, and solubility.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Method: Capillary Tube Method

-

Sample Preparation: A small amount of the crystalline substituted biphenylcarboxylic acid is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated slowly and uniformly.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Potentiometric Titration

-

Solution Preparation: A precise weight of the substituted biphenylcarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Method: UV-Vis Spectrophotometry

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the substituted biphenylcarboxylic acid is also prepared.

-

Measurement: The UV-Vis absorption spectrum of the compound is recorded in each buffer solution.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the inflection point.

Solubility Determination

Solubility is a key physical property that affects the bioavailability of a drug substance. It is typically determined in various solvents, including water and organic solvents, to understand its dissolution behavior.

Method: Shake-Flask Method

-

Equilibration: An excess amount of the solid substituted biphenylcarboxylic acid is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is filtered to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.

Biological Signaling Pathways and Experimental Workflows

Substituted biphenylcarboxylic acids have been identified as modulators of several key signaling pathways implicated in various diseases. The following diagrams illustrate some of these interactions and a typical experimental workflow for their synthesis and characterization.

Experimental workflow for synthesis and characterization.

Hedgehog Signaling Pathway Inhibition

Certain substituted biphenylcarboxamides have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is implicated in several types of cancer.

Inhibition of the Hedgehog signaling pathway by substituted biphenylcarboxamides.

Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are substituted biphenylcarboxylic acid derivatives. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Mechanism of COX inhibition by substituted biphenylcarboxylic acids.

References

The Biphenyl Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two phenyl rings connected by a single C-C bond, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and favorable pharmacokinetic properties have cemented its status as a privileged structural motif in a vast array of therapeutic agents.[1] This technical guide delves into the multifaceted role of the biphenyl scaffold in drug design and development, offering a comprehensive overview of its applications, the mechanisms of action of key drugs featuring this moiety, and detailed experimental methodologies for their synthesis and evaluation.

The Significance of the Biphenyl Scaffold in Drug Design

The biphenyl unit is a common feature in many drug molecules, contributing significantly to their binding affinity and pharmacological activity.[2] Its rigid nature can help in pre-organizing the conformation of a molecule for optimal interaction with its biological target. Furthermore, the two phenyl rings provide a large surface area for establishing crucial interactions, such as van der Waals forces and pi-pi stacking, within the binding pockets of proteins. The ability to functionalize the biphenyl core at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly attractive scaffold for lead optimization in drug discovery programs.[2]

FDA-Approved Drugs Featuring the Biphenyl Scaffold

The therapeutic importance of the biphenyl scaffold is underscored by its presence in numerous FDA-approved drugs across a wide range of disease areas. These include treatments for hypertension, inflammation, cancer, and dermatological conditions. The following table summarizes key pharmacological data for a selection of these drugs, illustrating the diverse biological targets and potent activities achieved with biphenyl-containing molecules.

| Drug Name | Brand Name | Therapeutic Area | Molecular Target | IC50 / Ki / EC50 |

| Losartan | Cozaar | Antihypertensive | Angiotensin II Receptor, Type 1 (AT1) | IC50 = ~20 nM (for active metabolite EXP3174) |

| Entrectinib | Rozlytrek | Anticancer | TRKA/B/C, ROS1, ALK | IC50: TRKA = 1.7 nM, ROS1 = 0.2 nM, ALK = 1.6 nM |

| Celecoxib | Celebrex | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | IC50 (human COX-2) = 40 nM; IC50 (ovine COX-1) = 15 µM |

| Bosentan | Tracleer | Pulmonary Arterial Hypertension | Endothelin Receptors (ETA and ETB) | IC50: ETA = 4.7 µM, ETB = 95 µM |

| Felbinac | - | Anti-inflammatory | Cyclooxygenase (COX) | - |

| Adapalene | Differin | Acne Vulgaris | Retinoic Acid Receptors (RAR-β and RAR-γ) | - |

Mechanisms of Action and Associated Signaling Pathways

The biphenyl scaffold enables interaction with a diverse array of biological targets, thereby modulating various signaling pathways implicated in disease. This section explores the mechanisms of action of key biphenyl-containing drugs and provides visual representations of the relevant signaling cascades.

Losartan: Angiotensin II Receptor Blockade

Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS) that regulates blood pressure.[3] By blocking the AT1 receptor, losartan and its active metabolite, EXP3174, inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3] Beyond its primary antihypertensive effect, losartan has been shown to exert beneficial effects by inhibiting the TGF-β/Smad signaling pathway, which is involved in tissue fibrosis.[1]

Entrectinib: Pan-TRK, ROS1, and ALK Inhibition

Entrectinib is a potent inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[4][5] In various cancers, chromosomal rearrangements can lead to fusions of the genes encoding these kinases, resulting in constitutively active fusion proteins that drive tumor growth.[6] Entrectinib acts as an ATP-competitive inhibitor, blocking the kinase activity of these oncoproteins and thereby inhibiting downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4]

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the integrity of the stomach lining, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

An In-depth Technical Guide to Biaryl Structures in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of organic molecules, playing a pivotal role in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The inherent conformational constraints and unique electronic properties of the biaryl linkage make it a 'privileged' structure in medicinal chemistry, frequently found in drugs across a wide range of therapeutic areas.[2][5] This guide provides a comprehensive overview of the synthesis of biaryl structures, with a focus on key methodologies, experimental protocols, and their application in drug development, including the signaling pathways modulated by biaryl-containing drugs.

Core Synthetic Methodologies for Biaryl Construction

The construction of the C(sp²)–C(sp²) bond between two aromatic rings is a cornerstone of modern organic synthesis. Several powerful palladium-catalyzed cross-coupling reactions have become the methods of choice for this transformation, each with its own set of advantages and limitations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the use of generally less toxic and commercially available organoboron reagents.[6] The reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide or triflate.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[6]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) to couple with aryl halides or triflates. It is known for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture. However, a significant drawback is the high toxicity of organotin compounds.

This protocol provides a general procedure for the Stille coupling of an aryl bromide with an organostannane.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Organostannane (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Anhydrous and degassed solvent (e.g., THF, dioxane, or DMF) (10 mL)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide and organostannane in the chosen solvent.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for several hours until completion, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride, which causes the precipitation of tin fluorides.

-

Purification: Filter the mixture through celite, wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an aryl halide or triflate. A key advantage of this method is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and the coupling of sterically hindered substrates.

This protocol outlines a general procedure for the Negishi coupling of an aryl iodide with an organozinc reagent.

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Organozinc reagent (1.2 mmol, 1.2 equiv)

-

Pd(dba)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Anhydrous THF (10 mL)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl iodide, palladium catalyst, and ligand to a dry Schlenk flask.

-

Solvent and Reagent Addition: Add anhydrous THF, followed by the organozinc reagent.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Ullmann Reaction

The Ullmann reaction is a classic method for biaryl synthesis that uses copper catalysis to couple two aryl halides. Traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper, but modern modifications have been developed that use catalytic copper and milder conditions.

This protocol describes a modern Ullmann-type homocoupling of an aryl iodide.

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

High-boiling solvent (e.g., DMF, NMP) (5 mL)

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl iodide, CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Solvent Addition: Add the solvent via syringe.

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for 12-24 hours.

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Direct C-H Arylation

Direct C-H arylation is an emerging and highly atom-economical strategy for biaryl synthesis that avoids the pre-functionalization of one of the aromatic coupling partners. This method involves the direct coupling of an aryl C-H bond with an aryl halide.

This protocol provides a general procedure for the palladium-catalyzed direct arylation of an arene with an aryl bromide.

Materials:

-

Arene (2.0 mmol, 2.0 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Pd(OAc)₂ (0.03 mmol, 3 mol%)

-

Pivalic acid (0.3 mmol, 30 mol%)

-

Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)

-

DMF (5 mL)

Procedure:

-

Reaction Setup: In a sealable reaction vessel, combine the arene, aryl bromide, Pd(OAc)₂, pivalic acid, and K₂CO₃.

-

Reaction Execution: Add DMF, seal the vessel, and heat to 120-140 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.

Quantitative Data Presentation

The choice of synthetic method often depends on the specific substrates and desired product. The following tables provide a comparative summary of typical yields and conditions for the synthesis of representative biaryl structures using the aforementioned methods.

Table 1: Synthesis of 4-Methoxybiphenyl

| Method | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| Stille | 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | 92 |

| Negishi | 4-Iodoanisole | Phenylzinc chloride | Pd(dba)₂/SPhos | - | THF | 60 | 8 | 94 |

| Ullmann (Homo) | 4-Iodoanisole | - | CuI/Phenanthroline | Cs₂CO₃ | DMF | 150 | 24 | 75 |

| Direct C-H Aryl | Iodobenzene | Anisole | Pd(OAc)₂/PivOH | K₂CO₃ | DMF | 140 | 18 | 80 |

Table 2: Synthesis of 2-Phenylpyridine

| Method | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/RuPhos | KF | Dioxane | 110 | 16 | 85 |

| Stille | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ | - | Dioxane | 100 | 20 | 88 |

| Negishi | 2-Bromopyridine | Phenylzinc chloride | PdCl₂(dppf) | - | THF | 65 | 12 | 90 |

| Ullmann (Cross) | 2-Bromopyridine | Iodobenzene | CuI/DMEDA | K₂CO₃ | Dioxane | 110 | 24 | 65 |

| Direct C-H Aryl | Iodobenzene | Pyridine | Pd(OAc)₂/PivOH | K₂CO₃ | DMA | 150 | 24 | 70 |

Yields are representative and can vary based on specific reaction conditions and substrate purity.

Applications in Drug Development: Case Studies

The biaryl motif is a key pharmacophore in numerous approved drugs. The following examples illustrate the importance of this structural unit and the signaling pathways they modulate.

Telmisartan: Angiotensin II Receptor Blocker

Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[7] Its biaryl structure is crucial for its high affinity and selective binding to the angiotensin II receptor type 1 (AT1).

-

Quantitative Data:

Telmisartan blocks the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor.[7] This prevents the downstream effects of angiotensin II, including vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.[7]

Figure 1. Mechanism of action of Telmisartan in the RAAS pathway.

Valsartan: Angiotensin II Receptor Blocker

Similar to telmisartan, valsartan is an ARB used for the treatment of hypertension and heart failure.[1][9] Its biaryl core is essential for its antagonist activity at the AT1 receptor.

-

Quantitative Data:

Valsartan's primary mechanism is the blockade of the AT1 receptor within the RAAS pathway. Additionally, it has been shown to increase nitric oxide (NO) bioavailability by modulating the interaction between the AT1 receptor and endothelial nitric oxide synthase (eNOS) via Src/PI3K/Akt signaling.[13]

Figure 2. Dual mechanism of action of Valsartan.

Boscalid: Succinate Dehydrogenase Inhibitor

Boscalid is a broad-spectrum fungicide widely used in agriculture.[10][12] Its biaryl structure is key to its function as a succinate dehydrogenase inhibitor (SDHI).

-

Quantitative Data:

-

EC₅₀: 0.018 to 0.064 µg/ml for inhibition of mycelial growth in Didymella bryoniae.

-

Boscalid targets and inhibits the activity of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[10][12] This disruption of cellular respiration prevents ATP production, leading to the inhibition of spore germination and fungal growth.[11][12]

Figure 3. Mechanism of action of Boscalid on fungal mitochondrial respiration.

Experimental Workflows and Logical Relationships

Visualizing workflows and the relationships between different synthetic methods can aid in selecting the most appropriate strategy for a given synthetic target.

Figure 4. A general experimental workflow for biaryl synthesis.

Figure 5. Comparison of the catalytic cycles for major cross-coupling reactions.

Conclusion

The synthesis of biaryl structures is a mature yet continually evolving field in organic chemistry. The development of robust and versatile cross-coupling methodologies has provided chemists with a powerful toolkit for the construction of these important motifs. For researchers in drug development, a thorough understanding of these synthetic methods, coupled with an appreciation for the role of the biaryl scaffold in modulating biological pathways, is essential for the design and synthesis of novel therapeutic agents. The choice between methods like Suzuki-Miyaura, Stille, Negishi, and others will continue to be guided by factors such as substrate scope, functional group tolerance, and considerations of toxicity and green chemistry. As the demand for complex and diverse molecular architectures grows, further innovation in biaryl synthesis will undoubtedly remain a key focus of chemical research.

References

- 1. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijpcsonline.com [ijpcsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 13. Baseline Sensitivity and Cross-Resistance to Succinate-Dehydrogenase-Inhibiting and Demethylation-Inhibiting Fungicides in Didymella bryoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Methylbiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, properties, and key synthetic methodologies, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

This compound is a biphenyl compound characterized by a carboxylic acid group at the 3-position and a methyl group at the 4'-position of the biphenyl scaffold.

Molecular Formula: C₁₄H₁₂O₂[1]

Molecular Weight: 212.24 g/mol [1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 147404-69-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Physical Form | Solid | |

| InChI | 1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| InChI Key | APYJGQZXCGXMGB-UHFFFAOYSA-N |

Safety Information: this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 2). Appropriate personal protective equipment should be used when handling this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often relies on modern cross-coupling reactions, which are fundamental for the formation of the biaryl C-C bond. The Suzuki-Miyaura coupling is a widely employed and versatile method for this purpose.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of biphenyl derivatives, which can be adapted for the synthesis of this compound. The reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Materials:

-

Aryl halide (e.g., 3-bromobenzoic acid)

-

Arylboronic acid (e.g., 4-methylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))[3]

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)[3]

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)[3]

-

Inert gas (Argon or Nitrogen)[3]

-

Standard organic synthesis glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]

-

Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).[3]

-

Reaction: Heat the mixture to a temperature typically between 80-110 °C and stir for 2-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[3]

Role in Drug Discovery and Development

Biphenyl scaffolds are prevalent in many biologically active compounds and are considered a "privileged structure" in medicinal chemistry. The carboxylic acid group is also a key functional group in the pharmacophores of numerous drugs due to its ability to form strong hydrogen bonds with biological targets.[4]

The biphenyl carboxylic acid moiety is a feature of several therapeutic agents.[5] For example, derivatives of biphenyl carboxylic acid have been investigated as potent inhibitors of urate transporter 1 (URAT1), a target for treating hyperuricemia and gout.[6] Furthermore, the synthesis of Telmisartan, an angiotensin II receptor blocker, utilizes 4-methylbiphenyl precursors.[7] The structural motifs present in this compound make it a valuable building block for the synthesis of novel therapeutic candidates. The development of new synthetic methodologies, such as the Suzuki-Miyaura coupling, has facilitated the creation of libraries of biphenyl compounds for screening in drug discovery programs.[5]

Visualizations

The following diagrams illustrate a typical workflow for the synthesis of biphenyl derivatives and the catalytic cycle of the Suzuki-Miyaura reaction, which are central to the production of this compound.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comprehensive Technical Guide to 4'-Methylbiphenyl-3-carboxylic Acid for Researchers and Drug Development Professionals

An In-depth Overview of IUPAC Nomenclature, Physicochemical Properties, Synthesis, and Potential Therapeutic Applications

This technical guide provides a detailed overview of 4'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. The document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and explores its potential applications in drug discovery based on the known biological activities of structurally related compounds.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to IUPAC nomenclature as 3-(4-methylphenyl)benzoic acid . This name unequivocally describes a benzoic acid molecule substituted at the 3-position with a 4-methylphenyl (p-tolyl) group.

Table 1: Compound Identification

| Identifier | Value |

| Systematic IUPAC Name | 3-(4-methylphenyl)benzoic acid |

| Common Name | This compound |

| CAS Number | 147404-69-1[1][2] |

| Molecular Formula | C₁₄H₁₂O₂[1] |

| SMILES | Cc1ccc(cc1)c1cccc(c1)C(=O)O |

| InChI | InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)[2] |

Physicochemical and Spectroscopic Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. While experimental data for some properties are limited, predictions based on its chemical structure provide valuable insights.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 212.24 g/mol | Calculated |

| Melting Point | 181 - 184 °C | [3] |

| Boiling Point (Predicted) | 399.4 ± 21.0 °C | [3] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [3] |

| Solubility | No data available | - |

| pKa (Predicted) | No data available | - |

| LogP (Predicted) | No data available | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around 2.4 ppm. The aromatic region (7.0-8.2 ppm) would display a complex pattern of multiplets corresponding to the nine aromatic protons on the two phenyl rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum is anticipated to show a signal for the methyl carbon around 21 ppm. The aromatic region would contain multiple signals between 125 and 145 ppm. The carbon atom of the carboxylic acid group is expected to resonate in the range of 170-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 212.24).

Synthesis of this compound

The most common and efficient method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 3-bromobenzoic acid and 4-methylphenylboronic acid.

Materials:

-

3-Bromobenzoic acid

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Then, add a mixture of anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling.

Potential Applications in Drug Discovery

Biphenyl carboxylic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4][5] While specific studies on this compound are limited, its structural motifs suggest potential for therapeutic applications, particularly in oncology and inflammatory diseases.

Anticancer Activity

Numerous biphenyl derivatives have been investigated for their potential as anticancer agents.[4][5] The biphenyl scaffold can serve as a core structure for designing molecules that interact with various biological targets involved in cancer progression. For instance, some biphenyl carboxylic acids have been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer.[4][5] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes to the disruption of protein-protein interactions within signaling pathways crucial for cancer cell survival and proliferation.

Anti-inflammatory Activity

The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Biphenyl carboxylic acid derivatives have also been explored for their anti-inflammatory properties.[6][7] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[6]

Potential Signaling Pathway Interactions

Given the structural similarities to known bioactive molecules, this compound could potentially interact with various cellular signaling pathways. Biological signaling is a complex network of interactions between numerous components.[8] The specific pathway targeted would depend on the overall three-dimensional structure and electronic properties of the molecule.

Based on the activities of other biphenyl carboxylic acids, potential (though currently hypothetical) signaling pathway interactions for this compound could include:

-

Pathways involved in cell proliferation and survival: Many anticancer agents target pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are often dysregulated in cancer.

-

Inflammatory signaling pathways: As a potential anti-inflammatory agent, it might modulate pathways involving NF-κB or other transcription factors that regulate the expression of pro-inflammatory genes.

Hypothetical signaling pathway interactions of this compound.

Conclusion and Future Directions

This compound is a readily accessible biphenyl derivative with potential for further investigation in drug discovery and materials science. While comprehensive experimental data on its biological activity is currently lacking, its structural features suggest that it may possess anticancer and anti-inflammatory properties. Future research should focus on the detailed biological evaluation of this compound, including in vitro screening against a panel of cancer cell lines and assays to determine its effect on key inflammatory mediators. Elucidation of its mechanism of action and identification of its specific molecular targets will be crucial for its potential development as a therapeutic agent. The synthetic protocol provided herein offers a reliable method for obtaining the compound for such studies.

References

- 1. This compound | 147404-69-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complexity in Biological Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4'-Methylbiphenyl-3-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Methylbiphenyl-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile based on the compound's structure, qualitative information for related isomers, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction to this compound

This compound is a biphenyl derivative containing a carboxylic acid functional group. Its molecular structure, consisting of a non-polar biphenyl backbone and a polar carboxylic acid group, suggests a solubility profile that is highly dependent on the nature of the solvent. The interplay between the hydrophobic biphenyl rings and the hydrophilic carboxylic acid moiety governs its interaction with solvent molecules. Understanding this solubility profile is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the non-polar biphenyl structure suggests good solubility in non-polar or moderately polar solvents that can engage in van der Waals interactions. The carboxylic acid group, capable of hydrogen bonding, indicates potential solubility in polar protic and aprotic solvents.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in polar protic solvents like methanol, which can act as both hydrogen bond donors and acceptors. This is supported by qualitative data for the related isomer, 4'-Methylbiphenyl-2-carboxylic acid, which is reported to be soluble in DMSO and methanol.

-

Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane, which can interact with both the polar and non-polar parts of the molecule.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane and toluene. The energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.

It is important to note that these are theoretical predictions. Experimental determination is necessary to establish the quantitative solubility of this compound in any given solvent.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles that could lead to an overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the clear filtrate with the same solvent used for the solubility determination. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

The solubility can also be expressed in other units, such as mol/L or mg/mL, by applying the appropriate conversions.

-

Data Presentation

While specific quantitative data for this compound is not currently available in the literature, the following table structure is recommended for presenting experimentally determined solubility data. This format allows for a clear and concise comparison of solubility across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |

| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |

| Toluene | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |

| Hexane | 25 | [Experimental Value] | [Experimental Value] | Equilibrium Method |

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound in organic solvents. Although specific quantitative data is lacking in the public domain, the theoretical predictions based on its chemical structure, along with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals. The systematic determination of its solubility is a critical step in harnessing the full potential of this compound in various scientific and industrial applications. It is strongly recommended that experimental validation be performed to establish a definitive solubility profile.

Potential biological activity of methylbiphenyl derivatives

An In-depth Technical Guide to the Potential Biological Activity of Methylbiphenyl Derivatives